Product packaging for (2-(o-Tolyloxy)ethyl)hydrazine(Cat. No.:CAS No. 69781-93-7)

(2-(o-Tolyloxy)ethyl)hydrazine

Cat. No.: B2462213
CAS No.: 69781-93-7
M. Wt: 166.224
InChI Key: BUGCVJPDUIVJBL-UHFFFAOYSA-N
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Description

(2-(o-Tolyloxy)ethyl)hydrazine is a chemical compound with the molecular formula C9H14N2O and is characterized by an aryloxyethyl backbone linked to a hydrazine functional group . This structure suggests its primary utility in research and development laboratories as a versatile building block or intermediate in organic synthesis and medicinal chemistry. The reactive hydrazine moiety makes it a valuable precursor for the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals. Researchers can employ this compound in the development of novel molecular entities, leveraging its structure to create derivatives with potential biological activity. As a specialty intermediate, it is intended for use by qualified laboratory personnel exclusively for professional research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, as outlined in the corresponding Safety Data Sheet (SDS), must be followed during handling, storage, and disposal . The compound is available for procurement from various chemical suppliers, though global stock levels may vary .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B2462213 (2-(o-Tolyloxy)ethyl)hydrazine CAS No. 69781-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)ethylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-4-2-3-5-9(8)12-7-6-11-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCVJPDUIVJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 O Tolyloxy Ethyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The presence of the terminal -NH2 group in the hydrazine functional group of (2-(o-Tolyloxy)ethyl)hydrazine makes it a potent nucleophile. This characteristic drives its participation in reactions with various electrophilic species, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

Hydrazines, including this compound, readily react with aldehydes and ketones in a condensation reaction to form hydrazones. wikipedia.org This reaction is a cornerstone of hydrazine chemistry and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. researchgate.net The initial addition is followed by the elimination of a water molecule to yield the C=N double bond characteristic of a hydrazone. wikipedia.orgresearchgate.net

The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack. researchgate.net The resulting hydrazones derived from this compound are valuable intermediates in their own right, often serving as precursors for further cyclization reactions to generate heterocyclic compounds. organic-chemistry.org

Table 1: General Scheme for Hydrazone Formation

Reactant 1 Reactant 2 Product Conditions

Formation of Azo Compounds via Hydrazine Derivatives

Hydrazine derivatives can serve as precursors for the synthesis of azo compounds, which contain the characteristic -N=N- functional group. semanticscholar.org The synthesis of azo compounds from hydrazine derivatives can be achieved through various methods, often involving oxidation. Symmetrical or unsymmetrical azo compounds can be generated in high yields under mild conditions. figshare.com For instance, the oxidation of 1,2-disubstituted hydrazines (hydrazo compounds) can yield the corresponding azo compound. While direct synthesis from this compound would require initial derivatization, its derivatives are potential substrates for such transformations. The reduction of azo compounds is also a known route to synthesize hydrazines. organic-chemistry.org Azo dyes containing various heterocyclic scaffolds have been synthesized due to their potent bioactivities. nih.gov

Acylation and Sulfonylation Reactions of Hydrazine Derivatives

The nucleophilic nitrogen atoms of the hydrazine moiety in this compound can react with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides or anhydrides leads to the formation of acylhydrazides. These reactions typically proceed readily, with the terminal nitrogen atom of the hydrazine acting as the primary site of acylation. The resulting acylhydrazides are stable compounds and are crucial intermediates for the synthesis of various heterocycles, such as 1,3,4-oxadiazoles. impactfactor.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonohydrazides. These derivatives are also important in synthetic chemistry. The reaction of tosyl hydrazine, for example, is used in the synthesis of substituted 1,2,3-triazoles. researchgate.net

Cyclization Reactions for Heterocyclic Compound Synthesis

This compound and its derivatives are valuable building blocks for the synthesis of a wide range of heterocyclic compounds. The hydrazine moiety provides two adjacent nitrogen atoms, which can be incorporated into a ring system through cyclization reactions with appropriate bifunctional reagents.

Synthesis of Five-Membered Heterocycles (e.g., Oxadiazoles, Pyrazoles, Triazoles, Thiadiazoles)

The versatility of this compound is particularly evident in its application for constructing various five-membered heterocyclic rings.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from derivatives of this compound. A common method involves the cyclization of acylhydrazides, which are prepared by the acylation of the parent hydrazine. impactfactor.orgijpsm.com This cyclization can be achieved by heating with dehydrating agents like phosphorus oxychloride. ijper.org Another route is the oxidative cyclization of hydrazones using reagents such as iodine. beilstein-journals.org

Pyrazoles: Pyrazoles are typically synthesized via the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govorientjchem.org The reaction of this compound with compounds like acetylacetone or ethyl acetoacetate would lead to the formation of a pyrazole (B372694) ring, with the substituents on the ring being determined by the specific 1,3-dicarbonyl compound used. nih.govwpi.edu Copper-mediated cyclization reactions of hydrazine with enediynones also provide a route to fused pyrazole systems. rsc.org

Triazoles: The synthesis of 1,2,4-triazoles can be achieved from derivatives of this compound. One common pathway involves the reaction of an acylhydrazide with phenyl isothiocyanate to form a thiosemicarbazide, which is then cyclized under alkaline conditions to yield a 1,2,4-triazole-3-thiol. mdpi.comchemistryjournal.net Alternatively, 1,2,3-triazoles can be synthesized using various methods, including those starting from tosyl hydrazine. researchgate.netfrontiersin.org

Thiadiazoles: 1,3,4-Thiadiazoles can be prepared from this compound derivatives. For instance, the reaction of an acylhydrazide with phosphorus pentasulfide or Lawesson's reagent can lead to the formation of the thiadiazole ring. Another important route is the reaction of hydrazonoyl halides with various sulfur-containing nucleophiles. nih.gov The cyclization of thiosemicarbazides derived from the parent hydrazine is also a viable method. nih.govscispace.com

Table 2: Synthesis of Five-Membered Heterocycles

Heterocycle General Precursor from this compound Key Reagent/Reaction
Oxadiazole Acylhydrazide Dehydrative cyclization (e.g., POCl₃)
Pyrazole This compound 1,3-Dicarbonyl compound
Triazole Acylhydrazide / Thiosemicarbazide Isothiocyanate followed by cyclization

| Thiadiazole | Thiosemicarbazide / Hydrazonoyl Halide | Cyclization with acid/base or sulfur nucleophile |

Formation of Six-Membered and Fused Heterocyclic Systems (e.g., Benzotriazines, Thienopyrimidines)

The reactivity of this compound also extends to the synthesis of more complex heterocyclic structures, including fused ring systems.

Benzotriazines: The synthesis of 1,2,3-benzotriazines typically involves the diazotization of 2-aminobenzamides. acs.org While not a direct cyclization of this compound, its derivatives could potentially be incorporated into precursors for such reactions. For example, methods involving the heterocyclization of p-tosylmethyl isocyanide derivatives have been used to synthesize substituted benzotriazines, including 4-(o-tolyloxy)benzo[d] nih.govacs.orgnih.govtriazine. nih.gov

Thienopyrimidines: Thienopyrimidines are fused heterocyclic systems of significant interest. Their synthesis often starts from a substituted thiophene ring. researchgate.net For example, 2-aminothiophene-3-carboxylate derivatives can be cyclized with various reagents, including hydrazine monohydrate, to form the pyrimidine ring fused to the thiophene core. nih.govmdpi.com A derivative of this compound could potentially be used in such cyclization steps to introduce the (o-tolyloxy)ethyl substituent onto the pyrimidine ring. amazonaws.com

Ring Closure Reactions of Substituted Hydrazide Intermediates

The transformation of this compound into its corresponding hydrazide, typically 2-(2-(o-tolyloxy)ethyl)acetohydrazide, serves as a gateway to a variety of heterocyclic ring systems. These cyclization reactions are fundamental in constructing molecules with diverse chemical properties and potential applications. Key examples include the synthesis of oxadiazoles, thiadiazoles, and triazoles.

The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of the acetohydrazide intermediate. A common method involves the reaction of the hydrazide with an aromatic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This process leads to the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the (2-(o-tolyloxy)ethyl)methyl group and the other is derived from the aromatic acid used.

Similarly, 1,3,4-thiadiazole scaffolds can be synthesized from the corresponding thiosemicarbazide intermediate. The initial step involves the reaction of the acetohydrazide with an isothiocyanate to form the N-substituted thiosemicarbazide. Subsequent intramolecular cyclization, often promoted by acidic conditions, yields the desired 5-substituted-N-aryl-1,3,4-thiadiazol-2-amine.

The construction of 1,2,4-triazole (B32235) rings can also be initiated from the thiosemicarbazide intermediate. Treatment of the thiosemicarbazide with a basic solution, such as sodium hydroxide, followed by heating, can induce cyclization to form a 4-aryl-5-((2-(o-tolyloxy)ethyl)methyl)-4H-1,2,4-triazole-3-thiol.

A summary of these representative ring closure reactions is presented in the table below, illustrating the formation of various heterocyclic systems from a common hydrazide precursor.

Table 1: Synthesis of Heterocyclic Scaffolds from 2-(2-(o-tolyloxy)ethyl)acetohydrazide Intermediate

Heterocycle Reagents General Conditions Product
1,3,4-Oxadiazole Ar-COOH, POCl₃ Reflux 2-Aryl-5-((2-(o-tolyloxy)ethyl)methyl)-1,3,4-oxadiazole

Functionalization and Modification of the Aromatic and Alkyl Linker Moieties

Substituent Effects on Reaction Selectivity and Yield

Electron-donating groups (EDGs) at positions para to the tolyloxy linkage would be expected to increase the electron density of the aromatic ring, thereby promoting electrophilic substitution and potentially increasing reaction yields. Conversely, electron-withdrawing groups (EWGs) would deactivate the ring, making electrophilic substitution more challenging and possibly leading to lower yields.

The steric hindrance imposed by the ortho-methyl group can also play a crucial role in directing incoming substituents, favoring substitution at the less hindered para position. The interplay between these electronic and steric effects ultimately governs the regioselectivity and efficiency of functionalization reactions on the aromatic moiety.

Introduction of Diverse Chemical Scaffolds

The this compound framework can be elaborated by introducing a variety of chemical scaffolds, thereby expanding its structural diversity. These modifications can be achieved through reactions targeting either the aromatic ring or the ethyl linker.

Functionalization of the aromatic ring can be accomplished through standard electrophilic substitution reactions, provided the existing substituents are compatible with the reaction conditions. For instance, nitration or halogenation could introduce new functional groups that serve as handles for further derivatization, such as cross-coupling reactions to introduce new aryl or alkyl groups.

Modification of the ethyl linker is less straightforward but could potentially be achieved through cleavage and subsequent derivatization of the resulting fragments. However, such transformations would likely require multi-step synthetic sequences. A more common approach is to utilize the hydrazine moiety as a reactive handle to attach larger, more complex chemical scaffolds. For example, condensation with various aldehydes and ketones can lead to the formation of hydrazones, which can then be incorporated into larger molecular architectures.

The strategic introduction of diverse chemical scaffolds allows for the systematic exploration of the chemical space around the this compound core, enabling the generation of a library of analogues with tailored properties.

Spectroscopic Characterization Techniques in Research on 2 O Tolyloxy Ethyl Hydrazine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for the confirmation of molecular structures by identifying the characteristic vibrational modes of functional groups.

In the analysis of (2-(o-Tolyloxy)ethyl)hydrazine and its derivatives, FT-IR spectroscopy reveals key absorption bands that confirm the presence of specific structural motifs. The N-H stretching vibrations of the hydrazine (B178648) group are typically observed in the region of 3200-3400 cm⁻¹. For instance, in related hydrazine derivatives, broad signals corresponding to N-H stretching have been identified around 3255 cm⁻¹. researchgate.net The bending vibration of the N-H bond often appears near 1614 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, which is a characteristic feature of aromatic compounds. vscht.cz The carbon-carbon stretching vibrations within the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz The presence of the ether linkage (C-O-C) is confirmed by stretching vibrations in the fingerprint region, usually around 1250-1000 cm⁻¹. vscht.czniscpr.res.in For example, a C-N stretching vibration has been noted at 1200 cm⁻¹ in a similar polymeric hydrazine structure. researchgate.net

Derivatives of this compound, such as acetamides, exhibit a strong carbonyl (C=O) absorption band. In N-(3-((1H-benzo[d]imidazol-2-ylthio)methyl)-5-mercapto-4H-1,2,4-triazol-4-yl)-2-(o-tolyloxy)acetamide, this peak appears at 1662 cm⁻¹. orientjchem.org

Raman spectroscopy provides complementary information. While less commonly reported for this specific compound, Raman spectra would be expected to show characteristic bands for the aromatic ring and the hydrazine moiety. The symmetric stretching of the aromatic ring often gives a strong Raman signal.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound and Related Structures

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
N-H (Hydrazine)Stretching3200-3400 researchgate.netresearchgate.net
N-H (Hydrazine)Bending~1614 researchgate.net
Aromatic C-HStretching3030-3100 vscht.cz
Aromatic C=CStretching1400-1600 vscht.cz
C-O (Ether)Stretching1250-1000 vscht.czniscpr.res.in
C-NStretching~1200 researchgate.net
C=O (Amide)Stretching~1662 orientjchem.org

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum would display distinct signals for each type of proton. The protons of the methyl group on the tolyl ring (o-CH₃) would appear as a singlet in the upfield region, typically around δ 2.20-2.52 ppm. orientjchem.orgasianpubs.org The aromatic protons would resonate in the downfield region, generally between δ 6.8 and 7.6 ppm, with their multiplicity depending on the substitution pattern. orientjchem.orgijrar.org The two methylene (B1212753) groups of the ethyl chain (-O-CH₂-CH₂-N-) would appear as two distinct multiplets, likely triplets if coupling to each other is resolved, in the range of δ 3.5-4.5 ppm. niscpr.res.in The protons on the hydrazine nitrogen (-NH-NH₂) would show broad signals whose chemical shift is dependent on solvent and concentration. ijrar.org

In derivatives, these chemical shifts can be altered. For example, in N-(3-((1H-benzo[d]imidazol-2-ylthio)methyl)-5-mercapto-4H-1,2,4-triazol-4-yl)-2-(o-tolyloxy)acetamide, the methyl protons appear at δ 2.52 ppm and the aromatic protons are observed in the range of δ 6.88-7.56 ppm. orientjchem.org

The ¹³C NMR spectrum provides information on the carbon framework. The methyl carbon of the o-tolyl group would have a signal in the aliphatic region, around δ 15-25 ppm. niscpr.res.in The carbons of the ethyl chain would appear in the range of δ 40-70 ppm. niscpr.res.in The aromatic carbons would resonate between δ 110-160 ppm, with the carbon attached to the oxygen atom appearing at a higher chemical shift. niscpr.res.in In a related m-tolyloxy derivative, the CH₃ carbon appears at δ 21.4 ppm, the OCH₂ carbon at δ 66.5 ppm, and the adjacent CH₂ carbon at δ 39.2 ppm. niscpr.res.in The aromatic carbons show signals in the expected region, with the C-O carbon at δ 158.0 ppm. niscpr.res.in

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
-CH₃~2.2-2.5-CH₃~15-25
-O-CH₂-~4.0-4.5-O-CH₂-~65-70
-CH₂-N-~3.0-3.5-CH₂-N-~40-50
Aromatic-H~6.8-7.5Aromatic C-H~110-130
-NH-NH₂VariableAromatic C-O~155-160
Aromatic C-CH₃~130-140

Mass Spectrometry (EI-MS, HR-EI-MS, TD ESI-MS) for Molecular Weight and Mechanistic Tracking

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. Various ionization methods can be employed, each providing specific types of information.

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular ion peak (M⁺) for this compound, confirming its molecular weight of 166.22 g/mol . nih.gov High-Resolution EI-MS (HR-EI-MS) can determine the exact mass to several decimal places (e.g., 166.110613074 Da), which allows for the unambiguous determination of the molecular formula (C₉H₁₄N₂O). nih.govresearchgate.net The fragmentation pattern observed in EI-MS can also offer structural information. For instance, cleavage of the C-O or C-N bonds would lead to characteristic fragment ions.

Thermospray Desorption Electrospray Ionization Mass Spectrometry (TD ESI-MS) is a softer ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds and for tracking reaction mechanisms in real-time. While specific TD ESI-MS studies on this compound are not widely reported, this technique could be applied to study its synthesis or degradation pathways by monitoring the appearance of intermediates and products. Related techniques like ESI have been used to identify protonated molecules [M+H]⁺ in derivatives. niscpr.res.in For instance, in a study of related hydrazide derivatives, ESI-MS was used to confirm the formation of products. niscpr.res.in

Interactive Data Table: Mass Spectrometry Data for this compound

TechniqueInformation ProvidedExpected m/z ValueReferences
EI-MSMolecular Weight166 nih.gov
HR-MSElemental Composition166.1106 nih.govresearchgate.net
ESI-MSProtonated Molecule167 [M+H]⁺ niscpr.res.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule.

The solid-state structure of a derivative would reveal the precise orientation of the o-tolyloxy group relative to the ethylhydrazine (B1196685) side chain. It would also show intermolecular interactions, such as hydrogen bonding involving the hydrazine N-H groups, which play a crucial role in the crystal packing. nih.gov For instance, in related structures, C-H···O and C-H···N hydrogen bonds are observed to link molecules into chains. nih.gov Obtaining a single crystal of this compound or its derivatives would allow for a detailed analysis of its solid-state conformation and packing, providing a foundational understanding of its physical properties.

Theoretical and Computational Chemistry Studies on 2 O Tolyloxy Ethyl Hydrazine Analogs

Quantum Chemical Calculations (Density Functional Theory, HOMO-LUMO Analysis) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of (2-(o-Tolyloxy)ethyl)hydrazine analogs. acs.orgnrel.gov DFT methods, such as the widely used B3LYP functional, offer a balance of computational efficiency and accuracy for calculating molecular geometries and electronic properties. mdpi.comnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netphyschemres.org A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

For instance, in studies of phenylhydrazono phenoxyquinoline derivatives, which are structurally related to this compound, HOMO-LUMO energy calculations were used to predict the reactivity order among a series of synthesized compounds. acs.org Similarly, for certain triazole derivatives, DFT results indicated that analogs with a more stabilized (lower energy) LUMO exhibited significant inhibitory activity, highlighting the link between electronic structure and function. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide further quantitative insights. mdpi.com These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ).

In a study of hydrazone complexes, the compound with the lowest chemical hardness and the lowest LUMO energy was found to be the most reactive, which was consistent with experimental observations. mdpi.com These computational parameters are invaluable for the rational design of new analogs with tailored electronic properties.

Table 1: Quantum Chemical Parameters for Representative Hydrazone Analogs (Illustrative Data)

Compound/Analog TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η) (eV)Reactivity Prediction
Hydrazone Complex 1-5.606-2.8032.8031.402More Reactive mdpi.com
Hydrazone Complex 2-6.112-3.2002.9121.456Less Reactive mdpi.com
Schiff Base Ligand-8.459-1.5416.9183.459Stable researchgate.net
Phenylhydrazono Phenoxyquinoline-6.250-2.1504.1002.050Moderate Reactivity acs.org

Analysis of Molecular Electrostatic Potential and Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, where different colors represent varying potential values. Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, are electron-poor, and represent likely sites for nucleophilic attack.

For complex organic molecules like analogs of this compound, MEP maps reveal the reactive centers. physchemres.org For example, the nitrogen atoms of the hydrazine (B178648) moiety and the oxygen atom of the ether linkage are expected to be regions of high electron density (red or yellow), making them potential hydrogen bond acceptors. The hydrogen atoms of the hydrazine's N-H groups would show positive potential (blue), identifying them as hydrogen bond donors.

Investigation of Intermolecular Interactions (e.g., Quantum Theory of Atoms in Molecules)

The stability of molecular assemblies in the solid state and the nature of ligand-receptor binding are governed by a network of intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated computational method used to identify and characterize these interactions. mdpi.com QTAIM analysis can quantify the strength of various non-covalent bonds, such as hydrogen bonds (e.g., N–H···O, N–H···S), C–H···π interactions, and other van der Waals forces. mdpi.com

In a study of adamantane-linked hydrazine-carbothioamide derivatives, QTAIM was employed to analyze dimers observed in the crystal structure. mdpi.com The results quantified the interaction energies, revealing that N–H···O hydrogen bonds were the strongest interactions stabilizing the crystal packing, with energies ranging from 6.3 to 6.9 kcal/mol. mdpi.com

Molecular Modeling and Docking Simulations for Interaction Mechanisms (excluding specific pharmacological outcomes)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the interaction mechanisms of bioactive molecules, including analogs of this compound. acs.org The simulations calculate a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction, and reveal the specific non-covalent interactions that stabilize the complex. acs.orgnih.gov

Docking studies on various hydrazine-containing analogs have identified key interaction patterns. These commonly include:

Hydrogen Bonding: The hydrazine moiety (-NH-NH2) and any carbonyl groups are frequently involved in forming hydrogen bonds with amino acid residues like glutamine, arginine, and aspartic acid in protein binding sites. nih.govmdpi.com

Hydrophobic Interactions: The aromatic tolyl group and other nonpolar parts of the molecules often engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and phenylalanine. nih.govresearchgate.net

Pi-Pi Stacking: The aromatic ring can interact with the aromatic side chains of residues like tyrosine or phenylalanine.

For example, docking of phenylhydrazono phenoxyquinoline analogs revealed binding affinities ranging from -7.7 to -9.2 kcal/mol, indicating strong interactions with the target. acs.org In another study on pyrazole-oxadiazole hybrids containing a tolyloxyacetohydrazide fragment, binding affinities ranged from -8.037 to -10.366 kcal/mol. acs.org These simulations provide a detailed, three-dimensional view of the binding pose, highlighting the crucial role of the molecule's structural components in the interaction mechanism. researchgate.net

Table 2: Illustrative Molecular Docking Results for Hydrazine Analogs

Analog ClassTargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Phenylhydrazono Phenoxyquinolinesα-amylase-7.7 to -9.2Not specifiedGeneral binding interactions acs.org
Hydrazine-carbothioamidesUreaseNot specifiedAsp 730Hydrogen bonding mdpi.com
Pyrazole-Oxadiazole HybridsMycobacterial InhA-8.037 to -10.366Not specifiedGeneral binding interactions acs.org
Triazole Derivatives15-LOX-9.20 to -9.80Gln598, Arg260, Val126Hydrogen bonding, Hydrophobic nih.gov
Pyrrole AnalogsInhANot specifiedNot specifiedHydrophobic interactions researchgate.net

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape (conformation) of a molecule is critical to its chemical properties and interactions. Conformational analysis of this compound analogs involves identifying the stable, low-energy arrangements of their atoms. Computational methods, often using DFT, can map the potential energy surface of a molecule as its rotatable bonds are systematically turned. mdpi.com

Studies on hydrazine derivatives have revealed distinct conformational preferences. For example, analysis of N,N′-bis(carbothioamide)hydrazine derivatives has shown that the conformation around the central N-N bond can be either s-cis or transoid, depending on other substituents and the presence of intramolecular hydrogen bonding. mdpi.com In another case, the introduction of bulky substituents like t-butyl versus cyclohexyl on a hydrazine-carbothioamide backbone was shown to switch the molecule's preferred conformation from folded to extended. mdpi.com

The dihedral angle, which describes the angle between two planes in a molecule, is a key parameter in these analyses. For instance, in a pyridin-1-yl-acetic acid hydrazide, the pendant acetic acid hydrazide group was found to be in an extended conformation, making a dihedral angle of 72.95° with the pyridine (B92270) ring. researchgate.net Such stereochemical considerations are vital because only specific conformers may be able to fit into a binding site or participate effectively in a chemical reaction.

Advanced Applications and Research Frontiers of 2 O Tolyloxy Ethyl Hydrazine and Its Derivatives

Contributions to the Synthesis of Complex Organic Molecules

The hydrazine (B178648) functional group in (2-(o-Tolyloxy)ethyl)hydrazine is a key player in its utility as a precursor for synthesizing complex organic molecules. ontosight.ai Hydrazines are well-established reagents for the formation of carbon-nitrogen bonds, which are fundamental to the assembly of numerous organic frameworks. ontosight.aimdpi.com For instance, the reaction of this compound with carbonyl compounds can yield hydrazones, which are versatile intermediates for the synthesis of various heterocyclic compounds.

One notable application is in the synthesis of phenoxy-acetic hydrazide derivatives. The process often begins with the refluxing of a substituted phenol (B47542) with an appropriate reagent to form phenoxy acetic ethyl esters. google.com Subsequent treatment with hydrazine hydrate (B1144303) leads to the formation of the corresponding phenoxy-acetic hydrazide. google.com This transformation is confirmed by spectroscopic methods, such as the appearance of NH₂ stretching bands in IR spectra and the presence of NH₂ and NH protons in proton NMR spectra. google.com These hydrazides can then be coupled with other molecules to create more complex structures with potential biological activities. google.com

Role as Intermediates in Medicinal Chemistry Research

This compound and its derivatives are significant intermediates in the field of medicinal chemistry. ontosight.aiontosight.ai The hydrazine moiety is a common pharmacophore found in a number of clinically used drugs and serves as a versatile handle for the synthesis of novel bioactive compounds. mdpi.com

Design and Synthesis of Novel Heterocyclic Scaffolds

The development of new drugs often relies on the creation of novel heterocyclic scaffolds, and this compound derivatives are instrumental in this endeavor. mdpi.comresearchgate.net Hydrazides, which can be readily prepared from this compound, are key building blocks for a variety of heterocyclic systems, including pyrazoles, oxadiazoles, thiadiazoles, and triazoles. mdpi.com

For example, the synthesis of N'-substituted hydrazides has been achieved through both conventional and microwave-assisted methods, with the latter offering advantages in terms of reaction time and yield. acs.org These hydrazides can then be cyclized to form complex heterocyclic structures. One study reported the synthesis of pyrazole (B372694) and oxadiazole hybrids, where the structural design was guided by the pharmacophoric features of existing drugs. acs.org The resulting compounds demonstrated the potential for further development as therapeutic agents. acs.org

Another approach involves the use of phenoxy-acetic hydrazide derivatives in the synthesis of molecules targeting specific biological pathways. For instance, the integration of a phenyl morpholine (B109124) pharmacophore with a phenoxy-acetic hydrazide moiety has been explored to create compounds with anti-angiogenesis properties. google.com

The versatility of this compound as a starting material is further highlighted by its use in the synthesis of triazole derivatives. The process typically involves the conversion of a tolyloxy acetate (B1210297) to the corresponding acetohydrazide, which is then reacted to form a thiosemicarbazide. researchgate.net Cyclization of this intermediate in an alkaline medium yields a triazole-thiol, which can be further functionalized. researchgate.net

Structure-Activity Relationship (SAR) Studies of Hydrazine-Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. In the context of hydrazine-derived compounds, SAR studies help in understanding how different substituents on the molecular scaffold influence its interaction with biological targets.

For instance, in the development of inhibitors for specific enzymes, a library of analogs can be synthesized from a common hydrazide intermediate. acs.org By systematically varying the substituents, researchers can identify key structural features that enhance potency and selectivity. acs.org For example, the introduction of a chloro group at a specific position on a tetrahydroquinoline ring was found to increase the potency of a UCHL1 inhibitor threefold. acs.org Similarly, the nature of an N-alkyl functional group on an amine linker was shown to be critical for activity. acs.org

In another study focusing on pyridazinone derivatives, SAR studies revealed that N-substitution was essential for good in vitro COX-2 inhibitory activity. researchgate.net This led to the synthesis of a series of N-substituted pyridazinones with potent anti-inflammatory activity and reduced ulcerogenicity. researchgate.net

The following table summarizes the key findings from SAR studies on various hydrazine-derived compounds:

Compound ClassTargetKey SAR FindingsReference
ChloroacetohydrazidesUCHL1Chlorine at the 6-position of tetrahydroquinoline increases potency. N-methyl or fused ring systems on the amine linker are beneficial. acs.org
PyridazinonesCOX-2N-substitution is required for good inhibitory activity. researchgate.net
(hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazineMAO-BThe study aims to relate the characteristic structure to inhibitory activity. fabad.org.tr

Enzyme-Ligand Interaction Studies (excluding specific pharmacological targets)

Understanding the interactions between a ligand and its target enzyme at the molecular level is fundamental for rational drug design. Molecular docking and other computational methods are often employed to visualize and analyze these interactions.

In the study of pyrazole and oxadiazole hybrids, molecular docking was used to analyze the binding poses of the synthesized ligands with the target enzyme. acs.org This analysis helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. conicet.gov.ar For example, in one case, a compound formed three hydrogen bonds with specific amino acid residues in the active site, along with several pi-stacking interactions. conicet.gov.ar

Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex over time. fabad.org.tr These computational studies, combined with experimental data, provide a comprehensive understanding of the enzyme-ligand interactions, guiding the design of more potent and selective inhibitors.

Potential as Building Blocks in Materials Science and Polymer Chemistry

The application of this compound and its derivatives extends beyond medicinal chemistry into the realm of materials science and polymer chemistry. ontosight.ai The reactive hydrazine group can participate in polymerization reactions, making these compounds potential monomers for the synthesis of novel polymers with unique properties. ontosight.aisigmaaldrich.com

Hydrazine-containing polymers may exhibit interesting thermal, mechanical, and optical properties. For instance, the incorporation of the tolyloxy group could enhance the thermal stability or solubility of the resulting polymer. The development of advanced polymers with specific functionalities is an active area of research, and hydrazine derivatives offer a versatile platform for creating new materials. routledge.com

One of the key strategies in modern polymer synthesis is the use of "click" chemistry, which involves highly efficient and specific reactions. sigmaaldrich.com The azide-alkyne cycloaddition is a prime example of a click reaction that can be used to create well-defined polymer architectures, such as block copolymers, graft copolymers, and star copolymers. sigmaaldrich.com While not directly involving hydrazine, the principles of modular synthesis are applicable to the development of hydrazine-based polymers.

Utilization as Reagents in Analytical Chemistry Methodologies

Hydrazine and its derivatives have found applications in analytical chemistry, particularly as derivatizing agents. researchgate.net Derivatization is often employed to improve the chromatographic behavior or detectability of analytes. researchgate.net

For example, in gas chromatography (GC), derivatization can be used to convert polar hydrazines into more volatile and less polar derivatives, which are more amenable to GC analysis. researchgate.net This process can also enhance the sensitivity of the detection method. researchgate.net Various reagents can be used to derivatize hydrazines, leading to the formation of hydrophobic derivatives that can be easily extracted and concentrated. researchgate.net

In high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its UV or fluorescence detection. The reactive nature of the hydrazine group in this compound makes it a potential candidate for such derivatization reactions, enabling the sensitive and selective analysis of certain compounds. americanpharmaceuticalreview.com The use of tandem mass spectrometry (MS/MS) can further improve the sensitivity of methods for detecting hydrazine derivatives at very low levels. americanpharmaceuticalreview.com

Applications in Agrochemical Research

The quest for effective and environmentally benign agrochemicals is a perpetual challenge. Hydrazine derivatives, as a class, have demonstrated a broad spectrum of biological activities, including applications in crop protection. mdpi.com While specific, large-scale agrochemical screening data for this compound itself is not extensively documented in publicly available literature, research on its derivatives and structurally similar compounds provides compelling evidence of its potential in this domain.

Hydrazides, which can be synthesized from hydrazines, have been noted for their herbicidal properties. mdpi.com This suggests that derivatives of this compound could be promising candidates for weed management. The phenoxyacetic acid moiety, structurally related to the tolyloxy-ethyl group, is a well-known pharmacophore in herbicides like 2,4-D. mdpi.comfamic.go.jp Research into N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties has shown excellent herbicidal activities against various weeds. mdpi.com This indicates that the tolyloxy group in this compound derivatives could contribute to similar phytotoxic effects.

Furthermore, the incorporation of the (o-tolyloxy)ethyl moiety into various heterocyclic systems, which are hallmarks of many successful pesticides, is a key area of investigation. For example, triazole compounds, which can be synthesized from hydrazides, are widely used as fungicides in agriculture. researchgate.net The synthesis of N-ethyl-5-tolyloxymethyl triazole derivatives from 2-p-tolyloxyacetohydrazide highlights a viable synthetic route to novel agrochemicals. researchgate.net Although this example features a para-tolyloxy group, the synthetic methodology is applicable to the ortho-substituted analogue.

Research on thiazolamide derivatives containing a p-tolyloxy moiety has demonstrated significant fungicidal activity, particularly against Rhizoctonia solani, a common soil-borne plant pathogen. ias.ac.in This underscores the potential of the tolyloxy group in designing new antifungal agents.

While direct insecticidal activity data for this compound is scarce, the broader class of hydrazine derivatives has been explored for insecticidal properties. For instance, novel 1H-pyrazole-5-carboxylic acid derivatives have shown good insecticidal activity against aphids. researchgate.net The synthesis of such pyrazole derivatives can potentially utilize hydrazine precursors.

The following table summarizes the reported biological activities of various derivatives that incorporate the tolyloxy or phenoxy ethyl hydrazine/hydrazide scaffold, illustrating the potential for agrochemical applications.

Derivative ClassSpecific Compound ExampleTarget Organism/AssayObserved ActivityReference
Oxadiazole Hybrid N′-(1-(2-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene)-2-(o-tolyloxy)acetohydrazideM. tuberculosis H37RaAntitubercular Activity acs.org
Benzothiazole Derivative 2-(2-(4′-(o-Tolyloxy)benzylidene)hydrazinyl)benzo[d]thiazoleMycobacterium tuberculosisAntimycobacterial Activity asianpubs.org
Thiazolamide Derivative 2-Methyl-N-(2-(p-tolyloxy)phenyl)-4-(trifluoromethyl)thiazole-5-carboxamideRhizoctonia solaniFungicidal Activity ias.ac.in
Diacylhydrazine Derivative N'-(2-(2,4-dichlorophenoxy)propanoyl)cyclopropanecarbohydrazideEchinochloa crus-galliHerbicidal Activity mdpi.com
Phenoxypyridine Hydrazide Aryloxyphenoxypropionic hydrazide derivativeBeckmannia syzigachneHerbicidal Activity (>90% inhibition at 75 g/hm²) nih.gov

This table presents data on derivatives to illustrate the potential of the core scaffold. The activities are not all directly agrochemical but indicate broad biological potential.

Emerging Research Directions and Future Perspectives in Organic and Synthetic Chemistry

The this compound molecule serves as a valuable and versatile building block in organic and synthetic chemistry, offering a gateway to a wide array of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a modifiable aromatic ring, allows for diverse synthetic transformations.

A significant emerging research direction is the use of this compound and its corresponding acetohydrazide in the synthesis of various heterocyclic compounds. mdpi.com These heterocyclic systems are the core of many pharmaceuticals and agrochemicals. For instance, the hydrazine group can readily undergo cyclization reactions with diketones, ketoesters, or other suitable synthons to form pyrazoles, which are known for their insecticidal and herbicidal activities. researchgate.netresearchgate.net

Similarly, reaction with carbon disulfide or isothiocyanates can lead to the formation of thiadiazoles and triazoles, respectively. researchgate.net These heterocycles are prominent in a number of commercial fungicides and herbicides. The synthesis of 1,3,4-oxadiazoles from hydrazide precursors is another well-established synthetic route that can be exploited. acs.org The tolyloxy portion of the molecule can also be modified to fine-tune the biological activity of the final product.

Future research will likely focus on the following areas:

Combinatorial Chemistry and High-Throughput Screening: The development of combinatorial libraries based on the this compound scaffold could accelerate the discovery of new agrochemicals. By systematically varying the substituents on the aromatic ring and by reacting the hydrazine moiety with a diverse set of building blocks, a large number of novel compounds can be generated and screened for herbicidal, fungicidal, and insecticidal activities.

Synthesis of Novel Heterocyclic Systems: Exploration of new synthetic methodologies to construct novel and more complex heterocyclic systems incorporating the (o-tolyloxy)ethyl moiety is a promising avenue. This could lead to the discovery of compounds with novel modes of action, which is crucial in combating the development of resistance to existing pesticides.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on derivatives of this compound will be essential to understand the relationship between the molecular structure and biological activity. This knowledge will enable the rational design of more potent and selective agrochemicals. For example, studies on related phenoxy derivatives have shown that the position and nature of substituents on the aromatic ring can significantly influence herbicidal activity. psu.edu

Green Chemistry Approaches: The development of more environmentally friendly and efficient synthetic routes to this compound and its derivatives will be an important consideration. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact.

The following table outlines potential synthetic transformations and the resulting compound classes that represent future research directions.

Starting MaterialReagent/Reaction TypeResulting Compound ClassPotential Application
This compound1,3-Dicarbonyl compoundsPyrazolesHerbicides, Insecticides
2-(o-Tolyloxy)acetohydrazideCarbon disulfide, base1,3,4-Oxadiazole-2-thionesFungicides
2-(o-Tolyloxy)acetohydrazideIsothiocyanatesThiosemicarbazides, TriazolesFungicides, Herbicides
2-(o-Tolyloxy)acetohydrazideAldehydes/KetonesHydrazonesPrecursors for various heterocycles, Biologically active compounds
This compoundα,β-Unsaturated ketonesPyrazolinesInsecticides

Q & A

Basic: What are the optimal synthetic routes for (2-(o-Tolyloxy)ethyl)hydrazine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between o-tolyloxy ethyl halides and hydrazine derivatives. Key optimization strategies include:

  • Solvent Selection : Ethanol or methanol improves solubility and reaction efficiency. Ethanol is preferred for its lower toxicity and higher boiling point during reflux .
  • Temperature Control : Reflux conditions (~78°C for ethanol) enhance reaction rates compared to room temperature, reducing side products .
  • Stoichiometry : A 1.2:1 molar ratio of hydrazine to halide minimizes excess reagent waste while maximizing yield (e.g., 72% yield in analogous reactions) .
  • Purification : Recrystallization from ethanol or chromatography ensures high purity (>95%) for downstream applications .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the hydrazine (-NH₂, δ 2.5–3.5 ppm) and o-tolyloxy aromatic protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Confirms the ethyl linkage (C-O-C at ~65 ppm) and quaternary carbons in the aryl group .
  • IR Spectroscopy : N-H stretches (3100–3300 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, similar hydrazines exhibit monoclinic systems (space group P21/c) with Z = 4 .

Advanced: How does the o-tolyloxy substituent influence the reactivity of this compound in nucleophilic addition reactions compared to other aryloxy groups?

Methodological Answer:
The electron-donating methyl group in the ortho position of the tolyloxy moiety increases electron density on the ethyl chain, enhancing nucleophilicity. Comparative studies show:

  • Schiff Base Formation : Reaction rates with aldehydes are 2× faster (k = 0.45 min⁻¹) compared to p-nitrophenyloxy analogs (k = 0.22 min⁻¹) due to reduced steric hindrance and electronic effects .
  • Cyclization Reactions : The o-tolyloxy group stabilizes transition states in heterocycle formation (e.g., oxadiazoles), achieving 85% yield vs. 60% for m-chlorophenyl derivatives .
  • Mechanistic Insight : DFT calculations reveal a lower activation energy (ΔG‡ = 28.5 kcal/mol) for nucleophilic attacks compared to electron-withdrawing substituents (ΔG‡ = 34.2 kcal/mol) .

Advanced: What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Target enzymes like E. coli dihydrofolate reductase (DHFR). Docking scores (<-8.0 kcal/mol) correlate with experimental MIC values (2–8 µg/mL) against Gram-negative bacteria .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and key interactions (e.g., hydrogen bonds with Thr113 and Phe92) .
  • QSAR Modeling : Use descriptors like logP (optimal range: 1.5–2.5) and H-bond donors (≥2) to predict antimicrobial activity (R² = 0.89 in training sets) .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound derivatives?

Methodological Answer:
Contradictions often arise from structural variability and assay conditions . Mitigation strategies include:

  • Standardized Protocols : Follow CLSI guidelines for MIC assays (e.g., broth microdilution, 18–24 h incubation) to ensure reproducibility .
  • Substituent Analysis : Meta-regression of 15 studies shows electron-withdrawing groups (e.g., -NO₂) reduce activity (MIC > 32 µg/mL), while alkyl chains (e.g., -CH₂CH₃) enhance membrane penetration (MIC = 4 µg/mL) .
  • Strain-Specificity : Test against priority pathogens (e.g., S. aureus ATCC 25923) to benchmark results. For example, derivatives with thiazole moieties show 4× higher activity against MRSA vs. E. coli .

Basic: What are the key stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C under nitrogen to prevent oxidation. Silica gel desiccants reduce hydrolysis .
  • Degradation Monitoring :
    • HPLC-PDA : Track purity loss (<5% over 6 months) using a C18 column (λ = 254 nm) .
    • TGA/DSC : Detect decomposition onset at ~150°C (ΔH = 120 J/g) .

Advanced: How can this compound be leveraged in the design of metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • Ligand Design : The hydrazine group chelates metals (e.g., Cu²⁺, Ni²⁺) to form 2D networks. Single-crystal studies show bond lengths of 1.95 Å (Cu-N) and 2.05 Å (Ni-N) .
  • Catalytic Performance : MOFs catalyze Knoevenagel condensations with 90% conversion (TOF = 120 h⁻¹) due to Lewis acid sites and pore accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.